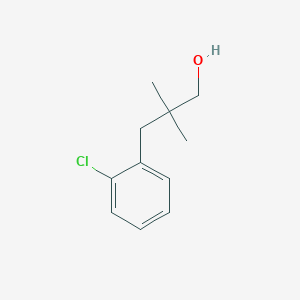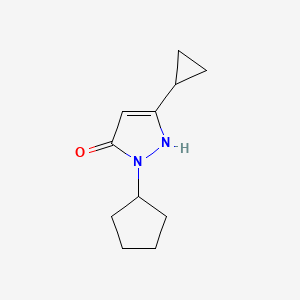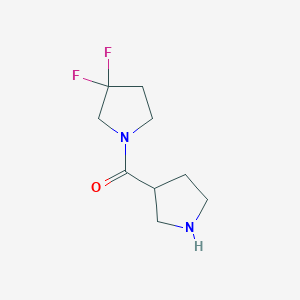
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
“(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone” is a potent, selective, and orally active dipeptidyl peptidase IV inhibitor . It is also known as PF-00734200 .
Synthesis Analysis
The disposition of PF-00734200 was examined in rats, dogs, and humans after oral administration of a single dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .Molecular Structure Analysis
The molecular structure of PF-00734200 involves a 3,3-difluoropyrrolidin-1-yl group and a pyrrolidin-3-yl group linked by a methanone group .Chemical Reactions Analysis
The major route of metabolism of PF-00734200 was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) . Phase II metabolic pathways included carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .Physical And Chemical Properties Analysis
Absorption of PF-00734200 was rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . Circulating radioactivity was primarily composed of the parent drug .Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Treatment
This compound, also known as PF-00734200, has been identified as a potent dipeptidyl peptidase IV (DPP-4) inhibitor . It has progressed to phase 3 clinical trials for the treatment of type 2 diabetes . DPP-4 inhibitors are a class of medications that prolong the action of incretin hormones, which increase insulin release and decrease glucagon levels in the circulation in a glucose-dependent manner.
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of PF-00734200 have been extensively studied in rats, dogs, and humans. It is absorbed rapidly, with maximal plasma concentrations achieved within 1 hour after oral administration. The compound is primarily eliminated through renal clearance and metabolism, with hydroxylation at the 5′ position of the pyrimidine ring being a major metabolic pathway .
Pain Modulation
DPP-4 inhibitors like PF-00734200 have been shown to hydrolyze opioid peptides, which are involved in pain modulation. This suggests potential applications in the management of chronic pain conditions .
Cardiovascular Diseases
Research indicates that DPP-4 inhibitors may have therapeutic applications beyond diabetes, including the treatment of cardiovascular diseases such as coronary heart disease and heart failure. This is due to their role in deactivating incretin hormones and modulating heart and vascular functions .
Drug Metabolism Studies
PF-00734200 serves as a model compound in drug metabolism studies to understand the disposition of drugs within the body. Such studies are crucial for predicting the behavior of new pharmaceutical compounds .
Enzyme Function Research
The compound’s interaction with DPP-4 also provides insights into the enzyme’s function as a carrier protein and ligand for various extracellular and intracellular substrates. This can further our understanding of cellular processes and the development of other therapeutic agents .
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPHOZBRWBMRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)
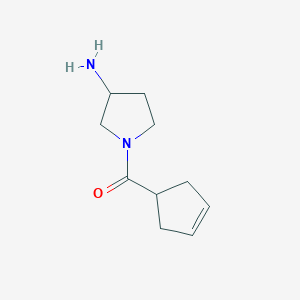


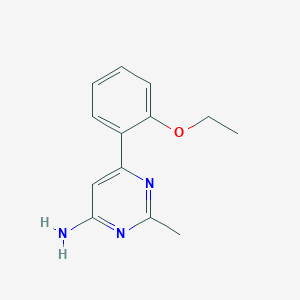
![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

